Glyoxalase-I (Glo-I) Inhibition
In a series of thiazole-4-carboxylic acid derivatives designed as human glyoxalase-I (Glo-I) inhibitors, the compound bearing the 2,5-dimethyl substitution pattern (Compound 14) demonstrated an IC₅₀ of 2.5 µM, making it the most potent inhibitor within the evaluated panel [1]. The study established that the carboxylic acid group is an indispensable chelating functionality for zinc binding, and the specific substitution on the thiazole ring is critical for optimizing this interaction.
| Evidence Dimension | Inhibitory Potency (IC₅₀) against human Glo-I enzyme |
|---|---|
| Target Compound Data | IC₅₀ = 2.5 µM |
| Comparator Or Baseline | Other thiazole-4-carboxylic acid derivatives in the series |
| Quantified Difference | Compound 14 identified as the most potent in the series |
| Conditions | In vitro enzyme inhibition assay against human Glo-I |
Why This Matters
This provides direct quantitative evidence that the 2,5-dimethyl substitution on the thiazole-4-carboxylic acid scaffold is a key determinant for achieving potent Glo-I inhibition, a promising target for cancer therapeutics.
- [1] Novel Thiazole Carboxylic Acid Derivatives Possessing a "Zinc Binding Feature" as Potential Human Glyoxalase-I Inhibitors. Letters in Drug Design & Discovery, 2017, 14(11), 1324-1334. View Source
